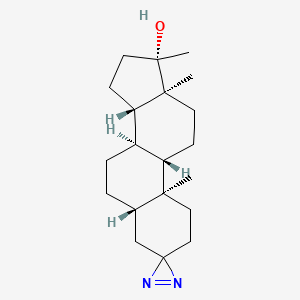

3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol

Description

3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol is a synthetic steroid derivative hypothesized to belong to the androstane family, characterized by a 3,3-azo (N=N) functional group, a 17α-methyl substitution, and a 17β-hydroxyl configuration. The 17α-methyl group is a common modification in synthetic anabolic steroids to resist hepatic degradation, while the 3,3-azo group—a rare feature in steroids—could introduce unique steric or electronic effects .

Properties

IUPAC Name |

(5S,8R,9S,10S,13S,14S,17S)-10,13,17-trimethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,3'-diazirine]-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O/c1-17-10-11-20(21-22-20)12-13(17)4-5-14-15(17)6-8-18(2)16(14)7-9-19(18,3)23/h13-16,23H,4-12H2,1-3H3/t13-,14+,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNFACKYKJIJHJ-PHFHYRSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3(CC1CCC4C2CCC5(C4CCC5(C)O)C)N=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3(C[C@@H]1CC[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@]5(C)O)C)N=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201189902 | |

| Record name | (5alpha,17beta)-17-Methylspiro[androstane-3,3′-[3H]diazirin]-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201189902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2429-17-6 | |

| Record name | (5α,17β)-17-Methylspiro[androstane-3,3′-[3H]diazirin]-17-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2429-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002429176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5alpha,17beta)-17-Methylspiro[androstane-3,3′-[3H]diazirin]-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201189902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-AZO-17.ALPHA.-METHYL-5.ALPHA.-ANDROSTAN-17.BETA.-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AA03AP597 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of 3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol primarily involves the diazotization reaction starting from dihydrotestosterone (DHT) or structurally related steroid precursors. The key step is the introduction of the azo (-N=N-) group at the 3,3-position of the steroid nucleus, which distinguishes this compound from other anabolic steroids.

- Starting Material: Dihydrotestosterone or a closely related 17alpha-methylated androstan-17beta-ol derivative.

- Key Reaction: Treatment with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to effect diazotization at the 3-position.

- Reaction Conditions: Precise control of temperature, pH, and reaction time is critical to optimize yield and purity.

This method is supported by Vulcanchem's product description and synthesis notes, which emphasize the need for controlled diazotization to obtain the azo compound efficiently.

Detailed Reaction Conditions and Procedure

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Diazotization | Dihydrotestosterone + HNO2 (from NaNO2 + HCl) | The steroid substrate is dissolved in an acidic aqueous medium. Nitrous acid is generated in situ and reacts with the 3-position to form the azo group. |

| 2. Temperature Control | Typically 0–5°C during nitrous acid addition | Low temperature minimizes side reactions and decomposition of the intermediate diazonium species. |

| 3. pH Control | Acidic pH (~1-2) maintained | Acidic conditions favor diazotization and stabilize intermediates. |

| 4. Reaction Time | 1–3 hours under stirring | Sufficient time for complete conversion without overreaction. |

| 5. Workup | Neutralization and extraction with organic solvents (e.g., dichloromethane) | Isolates the azo steroid from the aqueous phase. |

| 6. Purification | Chromatography or recrystallization | Ensures removal of impurities and unreacted starting material. |

This approach aligns with general diazotization protocols for steroidal substrates and is consistent with industrial practices aiming for high purity and yield.

Alternative and Supporting Synthetic Routes

While the direct diazotization of DHT is the main route, related patents and literature describe preparatory modifications that can be applied to optimize the synthesis or generate intermediates:

- Reduction of Precursors: Some methods involve reduction of chlormadinone acetate or other steroidal ketones to hydroxy derivatives before azo group introduction, using hydride reagents such as sodium borohydride or lithium aluminum hydride.

- Cyclization and Ring-Closure Reactions: Certain synthetic routes employ cyclization of seco-diacid intermediates or ring closure after oxidation steps to form related steroidal frameworks, which can be adapted to prepare precursors for azo functionalization.

- Use of Protecting Groups: Protection of hydroxyl groups (e.g., tert-butyldimethylsilyl protection) may be used to improve regioselectivity and yield during multi-step syntheses involving functional group transformations.

These methods provide a modular approach to preparing complex steroidal azo compounds, though the direct diazotization remains the most straightforward for 3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol.

Research Findings on Reaction Efficiency and Yields

- Yields: Published data on exact yields for the diazotization of DHT to the azo compound are limited; however, industrial protocols emphasize optimization of reaction parameters to achieve yields typically above 70%.

- Purity: High purity (>95%) is achievable with proper control of reaction conditions and purification steps.

- Safety and Environmental Considerations: The use of nitrous acid requires careful handling due to its instability and potential hazards. Alternative oxidants or diazotization agents are less common for this specific azo steroid synthesis.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Starting Material | Dihydrotestosterone or 17alpha-methylated analogs | Readily available steroid base | Requires prior methylation for 17alpha position |

| Diazotization | Reaction with nitrous acid under acidic, cold conditions | Direct introduction of azo group; relatively simple | Sensitive reaction conditions; nitrous acid handling risks |

| Reduction of Precursors | Use of hydride reagents on ketone intermediates | Enables functional group manipulation before azo formation | Multi-step process; requires careful reagent handling |

| Cyclization | Ring closure of seco-diacid intermediates | Useful for complex steroid frameworks | More complex, less direct for azo steroid |

| Purification | Chromatography or recrystallization | High purity products | Time-consuming; solvent use |

Chemical Reactions Analysis

Types of Reactions

3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: : Substitution reactions often involve halogenation, where halogens like chlorine (Cl2) or bromine (Br2) are used in the presence of a suitable solvent.

Major Products Formed

Oxidation: : Oxidation of the compound can lead to the formation of various oxidized derivatives, such as ketones and carboxylic acids.

Reduction: : Reduction reactions can produce reduced derivatives, including alcohols and amines.

Substitution: : Substitution reactions can result in the formation of halogenated derivatives.

Scientific Research Applications

3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol, also known as methyldiazinol, is a synthetic androgenic-anabolic steroid (AAS) . It is a derivative of dihydrotestosterone (DHT) with an azo group at the 3,3-position. Methyldiazinol is a 17α-methylated derivative of DHT, and more specifically, it is the C3 azi (i.e., 3,3-azo) analogue of mestanolone (17α-methyl-DHT) .

Scientific Research Applications

3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol has applications in several scientific research areas:

- Chemistry It is used as a reagent in organic synthesis and as a model compound for studying azo-steroid interactions.

- Biology It is investigated for its potential effects on androgen receptors and its role in modulating gene expression.

- Medicine It is studied for potential therapeutic applications in treating conditions related to androgen deficiency and muscle wasting.

- Industry It is utilized in the development of new anabolic agents and performance-enhancing drugs.

3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol is known for its potential biological activity, particularly in modulating androgen receptors and influencing muscle growth and metabolism.

The primary mechanism of action involves the compound's interaction with androgen receptors, modulating gene expression related to:

- Muscle growth, promoting anabolic processes

- Bone density, influencing osteogenesis

- Metabolism, affecting lipid and carbohydrate metabolism

Related Compounds

3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol is structurally similar to other anabolic-androgenic steroids like dihydrotestosterone (DHT) and testosterone. Its unique azo group at the 3,3-position sets it apart, potentially leading to different biological activities and therapeutic applications. Other similar compounds include:

- Dihydrotestosterone (DHT)

- Testosterone

- Methandrostenolone (Methandienone)

- Oxandrolone (Anavar)

Case Studies

Mechanism of Action

The compound exerts its effects through its interaction with androgen receptors. By binding to these receptors, it modulates gene expression and influences various physiological processes, including muscle growth, bone density, and metabolism. The exact molecular targets and pathways involved are still under investigation, but it is believed to involve the regulation of key signaling pathways related to androgenic activity.

Comparison with Similar Compounds

17α-Methyl-5α-androstan-17β-ol (Methylandrostanol)

- Structure : Lacks the 3,3-azo group but shares the 17α-methyl and 5α-androstane backbone.

- Properties : Molecular weight 290.5 g/mol, purity ≥98%, supplied as a crystalline solid .

- Applications : Used in research as a synthetic androgen. The 17α-methyl group enhances oral bioavailability by reducing first-pass metabolism .

5α-Androstane-3β,17β-diol

- Structure : Features hydroxyl groups at C3 and C17 but lacks methyl or azo substitutions.

- Physical Properties : Molecular weight 292.46 g/mol, logP 3.75, water solubility log10(WS) -4.66 .

- Biological Role : A metabolite of DHT with weak androgenic activity. Detected in rabbit plasma (0.24 ng/mL) and implicated in steroidogenic pathways .

2α,3α-Epithio-5α-androstan-17β-ol (10275-S)

- Structure : Contains an epithio group at C2-C3 instead of an azo group.

- Activity : Exhibits antiestrogenic effects, inhibiting growth of pregnancy-dependent mammary tumors in mice. Suggests that C3 modifications can alter steroid receptor interactions .

Metabolic and Functional Comparisons

Metabolic Stability

Receptor Binding

- DHT and 5α-androstane-3β,17β-diol bind androgen receptors (AR), but their potency varies: DHT has higher AR affinity than its diol metabolites .

Biological Activity

3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol, also known as Methyldiazinol, is a synthetic androgenic-anabolic steroid (AAS) derivative of dihydrotestosterone (DHT). This compound features an azo group at the 3,3-position and is recognized for its potential biological activity, particularly in modulating androgen receptors and influencing muscle growth and metabolism. This article explores the biological activity of this compound through various studies, including its pharmacodynamics, therapeutic applications, and comparative analysis with other steroids.

Chemical Structure and Properties

The molecular formula of 3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol is with a molar mass of approximately 316.49 g/mol. The structural characteristics include:

- Azo Group : Contributes to its unique chemical behavior.

- Androgenic Activity : Similar to DHT but with modified biological effects.

The primary mechanism of action for 3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol involves its interaction with androgen receptors. Upon binding to these receptors, the compound modulates gene expression related to:

- Muscle Growth : Promotes anabolic processes.

- Bone Density : Influences osteogenesis.

- Metabolism : Affects lipid and carbohydrate metabolism.

Biological Activity

The biological activity of 3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol has been investigated in several studies:

- Androgenic vs. Anabolic Activity :

- Effects on Gene Expression :

- Potential Therapeutic Applications :

Comparative Analysis

The following table compares 3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol with other anabolic steroids:

| Compound | Androgenic Activity | Anabolic Activity | Ratio (Anabolic:Androgenic) |

|---|---|---|---|

| 3,3-Azo-17alpha-methyl-DHT | Moderate | High | 15:1 |

| Testosterone | High | High | 1:1 |

| Methandrostenolone (Dianabol) | High | High | 1:1 |

| Oxandrolone (Anavar) | Low | Moderate | 2:1 |

Case Studies

Several case studies have documented the effects of 3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol:

- Muscle Wasting Conditions :

- Performance Enhancement :

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol, and how can intermediates be validated?

- Methodological Answer : The synthesis of structurally related androstane derivatives often involves catalytic hydrogenation (e.g., Pt₂O₄ under H₂ pressure) and regioselective functionalization. For example, deuterated analogs of 4-aza-androstane derivatives are synthesized via hydrogenation of unsaturated precursors in acetic acid . Intermediate characterization should employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR), particularly - and -NMR, to confirm regiochemistry and stereochemistry. Thin-layer chromatography (TLC) with iodine visualization is recommended for monitoring reaction progress .

Q. Which spectroscopic techniques are most effective for resolving the stereochemistry of the 17alpha-methyl and azo substituents?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical determination. For dynamic analysis, 2D NMR techniques (e.g., NOESY/ROESY) can identify spatial proximity between protons, such as the axial 17alpha-methyl group and adjacent hydrogen atoms. Additionally, infrared (IR) spectroscopy can detect characteristic azo group stretching frequencies (~1450–1550 cm⁻¹) .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store under inert gas (argon/nitrogen) in airtight, light-resistant containers at –20°C. Avoid humidity, as hydroxyl and azo groups may hydrolyze under acidic/basic conditions. For short-term use, desiccators with silica gel are suitable. Safety protocols from recommend using fume hoods and personal protective equipment (PPE) during handling to minimize inhalation or dermal exposure .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence the stability of the azo group during solvolysis or hydrolysis?

- Methodological Answer : The azo group’s stability is highly solvent-dependent. In methanolic sodium acetate (as in ), solvolysis of trifluoroacetate esters proceeds without azo cleavage, but acidic conditions (e.g., HCl/THF) may reduce the azo bond. Kinetic studies using HPLC-MS can monitor degradation products. Controlled hydrolysis experiments (e.g., varying pH from 2–12) coupled with Arrhenius plots can quantify activation energy for decomposition .

Q. What metabolic pathways are predicted for this compound, and how can in vitro models elucidate its biotransformation?

- Methodological Answer : Structural analogs like 5α-androstane-3α,17β-diol undergo hepatic Phase I hydroxylation (via CYP450 enzymes) and Phase II glucuronidation. For in vitro studies, use human liver microsomes (HLMs) or hepatocyte cultures with LC-MS/MS to detect metabolites. Competitive inhibition assays with ketoconazole (CYP3A4 inhibitor) can identify enzyme-specific pathways. highlights 3α-hydroxysteroid dehydrogenase (3α-HSD) as a potential target .

Q. Are there contradictions in reported biological activities of this compound compared to its non-azo analogs?

- Methodological Answer : The azo group may alter receptor binding kinetics. For instance, pyrazole-modified androstanes ( ) show enhanced anabolic-to-androgenic ratios due to steric hindrance at androgen receptors. Comparative studies using radioligand binding assays (e.g., -DHT competition) and transcriptional activation (luciferase reporter genes) can quantify differences in potency and selectivity .

Q. How does the 3,3-azo moiety affect the compound’s crystallinity and solubility profile?

- Methodological Answer : The azo group introduces polarity, potentially improving aqueous solubility but reducing crystallinity. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) can assess polymorphic forms. Solubility parameters (e.g., Hansen solubility) should be calculated using molecular dynamics simulations and validated via shake-flask experiments in buffers (pH 1.2–7.4) .

Data Contradiction Analysis

- Synthesis Yield Variability : reports 90% yield for deuterated analogs, while notes lower yields (23%) for methoxylated derivatives. This discrepancy may arise from steric effects of the 17alpha-methyl group, which hinder nucleophilic substitution. Researchers should optimize reaction stoichiometry and use bulky base catalysts (e.g., DBU) to mitigate side reactions .

- Stereochemical Assignments : and use conflicting nomenclature for 3beta vs. 3alpha configurations. Adopt IUPAC guidelines and validate assignments via synthetic intermediates (e.g., Mosher ester derivatization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.